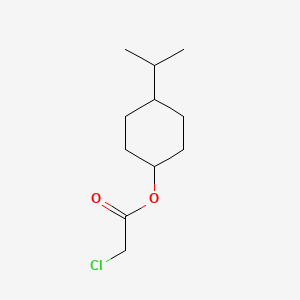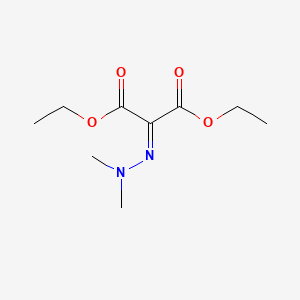
Malonic acid, oxo-, diethyl ester, dimethylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(dimethylhydrazinylidene)propanedioate is an organic compound with the molecular formula C9H16N2O4 It is a derivative of malonic ester and contains a hydrazine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-(dimethylhydrazinylidene)propanedioate can be synthesized through the alkylation of diethyl malonate with dimethylhydrazine. The reaction typically involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with dimethylhydrazine under controlled conditions to yield diethyl 2-(dimethylhydrazinylidene)propanedioate.
Industrial Production Methods
While specific industrial production methods for diethyl 2-(dimethylhydrazinylidene)propanedioate are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(dimethylhydrazinylidene)propanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidation typically yields carboxylic acids or ketones.
Reduction: Reduction can produce primary amines.
Substitution: Substitution reactions yield various substituted hydrazine derivatives.
Applications De Recherche Scientifique
Diethyl 2-(dimethylhydrazinylidene)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of hydrazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of diethyl 2-(dimethylhydrazinylidene)propanedioate involves its reactivity as a nucleophile due to the presence of the hydrazine group. This allows it to participate in various nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl 2-(dimethylhydrazinylidene)propanedioate.
Dimethylhydrazine: A reagent used in the synthesis of the compound.
Diethyl 2-(hydrazinylidene)propanedioate: A similar compound with a hydrazine group instead of a dimethylhydrazine group.
Uniqueness
Diethyl 2-(dimethylhydrazinylidene)propanedioate is unique due to the presence of the dimethylhydrazine group, which imparts distinct reactivity and potential applications compared to its analogs. This makes it a valuable compound in organic synthesis and research.
Propriétés
Numéro CAS |
73747-64-5 |
|---|---|
Formule moléculaire |
C9H16N2O4 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
diethyl 2-(dimethylhydrazinylidene)propanedioate |
InChI |
InChI=1S/C9H16N2O4/c1-5-14-8(12)7(10-11(3)4)9(13)15-6-2/h5-6H2,1-4H3 |
Clé InChI |
HJJBFVPLKKKFTP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NN(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ium-1-ylethanone;2-hydroxy-2-oxoacetate](/img/structure/B13762545.png)
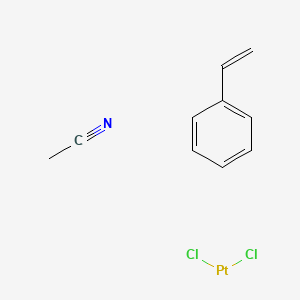
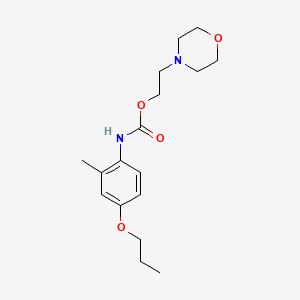


![Diammonium 4,4'-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate)](/img/structure/B13762589.png)

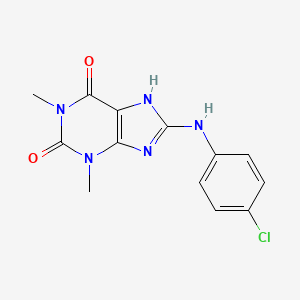
![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)


